

RN486 stock solution preparation

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Compound Focus: RN486

CAS No.: 1242156-23-5

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Introduction to RN486

RN486 is a potent, selective, and orally active small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) [1]. It acts as a reversible competitive inhibitor, binding to the BTK enzyme with very high affinity [2]. Its primary research applications are in investigating the pathogenesis and treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) [1] [2], as well as in studying mechanisms of multidrug resistance (MDR) in cancer [3].

RN486 Stock Solution Preparation

Proper preparation of stock solutions is critical for ensuring the stability and reproducibility of experimental results with **RN486**.

Recommended Preparation from Supplier (MedChemExpress)

The supplier, MedChemExpress (MCE), provides specific recommendations for reconstituting **RN486** [1].

- **Solvent: Dimethyl Sulfoxide (DMSO)**
- **Recommended Concentration: 10 mM**
- **Recommended Form:** "Solid + Solvent" packages, where a specific mass of solid **RN486** is provided alongside a 1 mL vial of DMSO for ready reconstitution, are highly recommended [1].

To prepare a 10 mM stock solution from solid powder, use the formula: **Mass (mg) = Concentration (M) × Volume (L) × Molecular Weight (g/mol)** For a 1 mL (0.001 L) solution: $\text{Mass} = 0.01 \text{ M} \times 0.001 \text{ L} \times 606.69 \text{ g/mol} = 6.07 \text{ mg}$ Therefore, dissolving **6.07 mg** of **RN486** in **1 mL of pure DMSO** will yield a 10 mM stock solution.

- **Sonication and Warming:** The supplier notes that dissolution may require ultrasonication and warming [1].
- **Hygroscopic DMSO:** Use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the compound's solubility and stability [1].

Storage

- **Powder:** -20°C for 3 years or 4°C for 2 years [1].
- **Stock Solution in DMSO:**
 - **-80°C:** 2 years
 - **-20°C:** 1 year To prevent inactivation, it is crucial to aliquot the stock solution and avoid repeated freeze-thaw cycles [1].

Additional Considerations for Preparation

While the search results do not provide an explicit protocol from a peer-reviewed paper for **RN486**, general best practices for biochemical inhibitors include:

- Allow the compound and solvent to reach room temperature before opening to prevent water condensation.
- Gently vortex or pipette-mix the solution after adding the solvent until the solid is fully dissolved.
- Create single-use aliquots immediately upon preparation to minimize freeze-thaw cycles.

Key Research Applications & Protocols

The following table summarizes major experimental findings and the cellular models used for **RN486**.

Application / Model System	Reported IC ₅₀ / Effective Concentration	Key Findings / Effects	Citations
BTK Enzyme Inhibition	IC ₅₀ = 4.0 nM; Kd = 0.31 nM	Potent and selective inhibition of BTK kinase activity.	[1] [2]
B Cell Inhibition (Ramos cells)	IC ₅₀ = 27 nM	Inhibition of B cell receptor (BCR)-induced calcium influx.	[1]
Mast Cell Inhibition	IC ₅₀ = 2.9 nM	Blockade of Fcε receptor-induced degranulation.	[1]
Monocyte Inhibition	IC ₅₀ = 7 nM	Inhibition of Fcγ receptor-induced TNF-α production.	[1]
Reversal of Cancer MDR	0.3 - 3 μM	Re-sensitized ABCG2-overexpressing cancer cells to chemo drugs by inhibiting the ABCG2 transporter.	[3]
In Vivo Efficacy (Rat AIA model)	1 - 30 mg/kg (oral)	Produced dose-dependent inhibition of paw swelling and systemic inflammation.	[1]

Detailed Experimental Protocols

Here are methodologies for key experiments demonstrating **RN486**'s activity, based on the search results.

1. Protocol: Assessing Inhibition of BCR Signaling in Ramos B Cells [1]

- **Cell Line:** Human Ramos B cells.
- **Stimulation:** Anti-IgM antibodies to activate the BCR pathway.
- **Inhibitor Treatment:** Incubate cells with a concentration gradient of **RN486** (e.g., around its IC₅₀ of 27 nM) for 20 minutes prior to stimulation.
- **Readout:**
 - **Calcium Influx:** Use a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure the reduction in fluorescence intensity after BCR stimulation using a fluorescence plate reader or flow cytometry [1].
 - **Western Blot:** Analyze whole-cell lysates for reduced phosphorylation of BTK and its downstream signaling molecules (e.g., PLCγ2) after stimulation [1].

2. Protocol: Reversal of Multidrug Resistance (MDR) in Cancer Cells [3]

- **Cell Lines:** Use paired cell lines: parental (e.g., NCI-H460) and their ABCG2-overexpressing counterparts (e.g., NCI-H460/MX20).
- **Cytotoxicity/Reversal Assay (MTT Assay):**
 - Seed cells in 96-well plates.
 - Pre-incubate with non-toxic concentrations of **RN486** (e.g., 0.3, 1, 3 μ M) for 2 hours.
 - Add increasing concentrations of a chemotherapeutic drug that is an ABCG2 substrate (e.g., mitoxantrone, topotecan).
 - Incubate for 68 hours, then add MTT solution. After 4 hours, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
 - **Analysis:** Calculate the IC₅₀ of the chemo drug with and without **RN486**. A leftward shift in the IC₅₀ curve (i.e., decreased IC₅₀) in the presence of **RN486** indicates successful reversal of drug resistance [3].

3. Protocol: In Vivo Efficacy in Arthritis Models [2]

- **Model:** Rat Adjuvant-Induced Arthritis (AIA) or mouse Collagen-Induced Arthritis (CIA).
- **Dosing:** Administer **RN486** orally, typically in a dose range of 1 to 30 mg/kg.
- **Efficacy Endpoints:**
 - **Paw Volume/Edema:** Measured periodically using a plethysmometer.
 - **Clinical Scoring:** Assess joint inflammation, swelling, and bone erosion visually.
 - **Histopathology:** Post-sacrifice, analyze joint tissues for immune cell infiltration, synovitis, and bone damage.
 - **Systemic Markers:** Measure inflammatory cytokines (e.g., TNF- α , IL-6) in blood serum.

Signaling Pathways and Mechanism of Action

RN486 exerts its effects primarily by selectively inhibiting Bruton's Tyrosine Kinase (BTK), a key signaling molecule in hematopoietic cells.

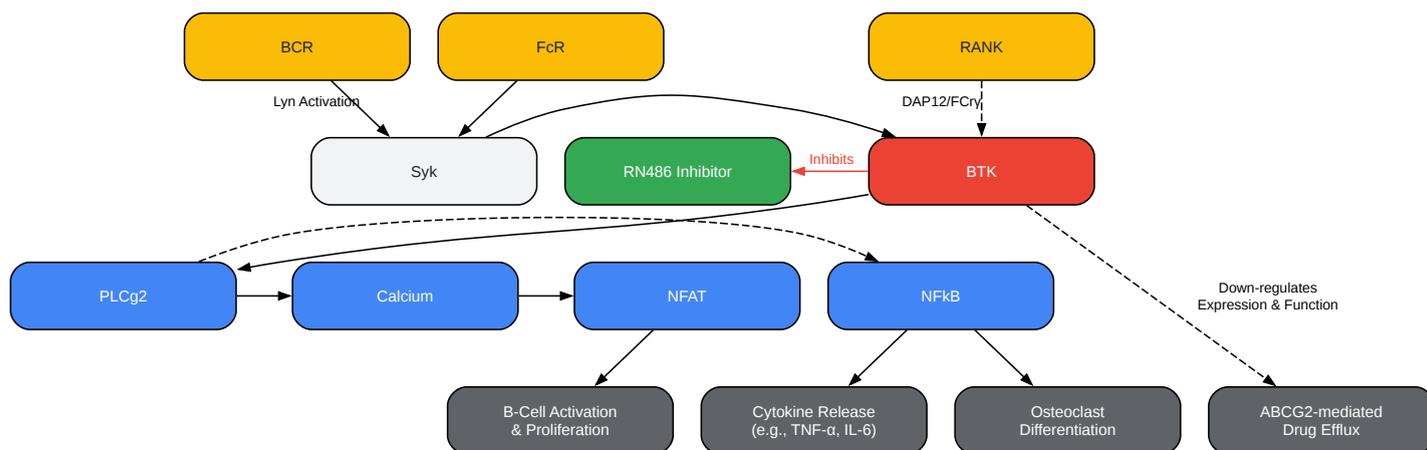


Figure 1. RN486 Mechanism of Action: Inhibiting BTK in Immunity and MDR

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Concluding Remarks

RN486 is a well-characterized and versatile pharmacological tool for BTK-related research. When handling this compound, please observe the following key points:

- **Solubility:** **RN486** has limited solubility in aqueous buffers. Always prepare a stock solution in high-quality, anhydrous DMSO first, and then dilute into your assay buffer. The final DMSO concentration in cell-based assays should typically not exceed 0.1-0.5% to avoid cytotoxicity.
- **Stability:** Adhere to the recommended storage conditions (-20°C or -80°C for stock solutions) and use aliquots to maintain stability and potency over time.
- **Off-Target Effects:** While **RN486** is selective for BTK, researchers should be aware of its documented off-target effect on the ABCG2 transporter, which can be either a confounding factor or a secondary application depending on the research context [3].

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References

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